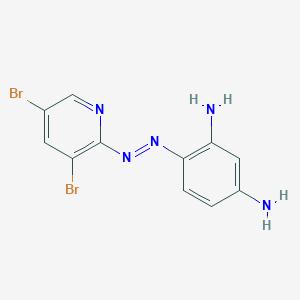

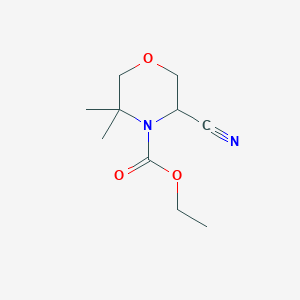

![molecular formula C12H12ClN3O B2799522 2-[(6-氯喹唑啉-4-基)氨基]环丁烷-1-醇 CAS No. 2200541-85-9](/img/structure/B2799522.png)

2-[(6-氯喹唑啉-4-基)氨基]环丁烷-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for “2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol” were not found, similar compounds have been synthesized through nucleophilic aromatic substitution reactions . For instance, 2-chloromethyl-4-methyl-quinazoline derivatives were synthesized by reacting 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous conditions in the presence of chloro acetonitrile .Molecular Structure Analysis

The InChI code for a similar compound, 2-[(2-chloro-4-quinazolinyl)amino]ethanol, is 1S/C10H10ClN3O/c11-10-13-8-4-2-1-3-7(8)9(14-10)12-5-6-15/h1-4,15H,5-6H2,(H,12,13,14) .Physical And Chemical Properties Analysis

The compound is a powder . Its melting point is between 185-186 degrees Celsius .科学研究应用

- Quinazoline derivatives, including this compound, have been explored for their antimalarial properties. Researchers investigate their efficacy against Plasmodium parasites, aiming to develop novel antimalarial drugs .

- Quinazoline-based compounds exhibit promising anticancer activity. Scientists study their effects on cancer cell lines, exploring mechanisms such as inhibition of tyrosine kinases or DNA topoisomerases .

- The cyclobutan-1-ol moiety may contribute to anti-inflammatory properties. Investigations focus on its impact on inflammatory pathways and potential therapeutic applications .

- Researchers explore the compound’s neuroprotective effects. It may modulate neuronal signaling pathways or protect against oxidative stress, making it relevant for neurodegenerative diseases .

- Medicinal chemists use this scaffold as a starting point for designing new compounds. By modifying the quinazoline core, they aim to enhance selectivity, bioavailability, and pharmacokinetic properties .

- Investigating the interaction of this compound with specific enzymes provides insights into its biological activity. Researchers assess its inhibitory effects on kinases, proteases, or other enzyme targets .

Antimalarial Research

Cancer Treatment

Anti-Inflammatory Agents

Neurological Disorders

Drug Design and Optimization

Enzyme Inhibition Studies

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

The future directions for the study and application of “2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol” and similar compounds could involve further exploration of their potential biological activities. Given the diverse set of biological activities exhibited by quinazoline and quinazolinone derivatives , these compounds could be investigated as potential therapeutic agents for various diseases.

作用机制

Target of Action

The primary target of 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol is currently unknown. Quinazoline derivatives have been found to inhibit ulk1, an autophagy initiation kinase, which plays a role in the development and progression of non-small cell lung cancer (nsclc) .

Mode of Action

It’s possible that it interacts with its target in a similar way to other quinazoline derivatives, which inhibit ulk1 .

Biochemical Pathways

Inhibition of ulk1 by quinazoline derivatives can affect autophagy, a cellular process involved in the degradation and recycling of cytoplasmic constituents .

Pharmacokinetics

The compound’s molecular weight (22366) and physical form (powder) suggest that it may have good bioavailability .

属性

IUPAC Name |

2-[(6-chloroquinazolin-4-yl)amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-7-1-2-9-8(5-7)12(15-6-14-9)16-10-3-4-11(10)17/h1-2,5-6,10-11,17H,3-4H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEXJWBZDZDENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC2=NC=NC3=C2C=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2799441.png)

![3-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2799443.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2799445.png)

![3,6,9-Trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one](/img/no-structure.png)

![6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2799448.png)

![N-(5-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2799456.png)